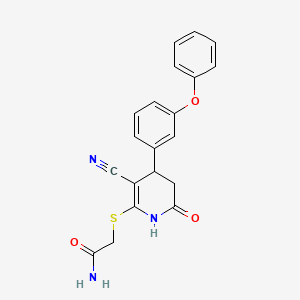
2-((3-Cyano-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Cyano-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H17N3O3S and its molecular weight is 379.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((3-Cyano-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide , also known by its chemical identifiers and molecular formula C29H27N3O3S, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, antimicrobial properties, and mechanisms of action.
Chemical Structure
The compound's structure is characterized by a tetrahydropyridine core with a cyano and phenoxyphenyl substituent. The presence of a thioacetamide group enhances its reactivity and biological interactions.
Cytotoxicity
Cytotoxicity assays have demonstrated that derivatives of tetrahydropyridine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the disruption of mitochondrial membrane potential and the activation of caspases .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | TBD |
| Similar Derivative A | MCF-7 | 29 |
| Similar Derivative B | HeLa | 73 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. Notably, derivatives containing similar heterocyclic structures have shown effectiveness against Mycobacterium tuberculosis strains. The observed activity is attributed to the ability of these compounds to inhibit essential bacterial enzymes .
The biological activity of this compound can be linked to several mechanisms:
- Inhibition of Enzyme Activity : Compounds with similar structures have been reported to inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : The activation of apoptotic pathways through mitochondrial dysfunction is a common mechanism observed in related compounds.
- Antimicrobial Mechanisms : For antimicrobial activity, the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways is often noted.
Case Studies
Several studies have explored the biological efficacy of compounds related to this compound:
- Study on Cytotoxic Effects : A study conducted on various derivatives showed that specific modifications in the structure significantly enhanced cytotoxicity against cancer cell lines .
- Antimicrobial Evaluation : Another research focused on evaluating the antimicrobial properties against resistant strains of bacteria and fungi found promising results for certain derivatives .
Propiedades
IUPAC Name |
2-[[5-cyano-2-oxo-4-(3-phenoxyphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c21-11-17-16(10-19(25)23-20(17)27-12-18(22)24)13-5-4-8-15(9-13)26-14-6-2-1-3-7-14/h1-9,16H,10,12H2,(H2,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQWMZPCLFIAQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)N)C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













